molecular formula C24H17F3N2O2 B2866200 (2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone CAS No. 477709-72-1

(2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone

Cat. No.: B2866200
CAS No.: 477709-72-1
M. Wt: 422.407
InChI Key: JAOFSLYCRXXGIP-UHFFFAOYSA-N
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Description

The compound (2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone is a complex organic molecule with potential applications in various scientific fields. Its unique structure combines multiple functional groups, making it an interesting subject for synthetic chemistry and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis begins with commercially available precursors: 2,6-difluorobenzene, 4-fluorobiphenyl, and pyrazole.

  • Step-by-Step Synthesis:

    • Formation of the Pyrazole Derivative:

      • Reaction: 4-fluorobiphenyl reacts with ethyl chloroacetate in the presence of a base to form 1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl chloride.

      • Conditions: Anhydrous conditions, inert atmosphere, and a polar aprotic solvent like dimethylformamide (DMF).

    • Coupling with Pyrazole:

      • Reaction: The obtained intermediate is then reacted with pyrazole under basic conditions to form the pyrazole derivative.

      • Conditions: Base such as potassium carbonate, reflux temperature, and DMF.

    • Coupling with 2,6-Difluorophenyl:

      • Reaction: The final coupling involves reacting the pyrazole derivative with 2,6-difluorobenzoyl chloride.

      • Conditions: Base such as triethylamine, room temperature, and an inert atmosphere.

Industrial Production Methods

  • Scalability: The reactions mentioned are scalable with modifications to reaction vessels, temperature control, and purification techniques.

  • Purification: Typically involves column chromatography and recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation at the pyrazole ring or the phenyl groups under strong oxidizing conditions.

  • Reduction: Reduction typically targets the carbonyl group, converting it to a hydroxyl group.

  • Substitution: Both aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

  • Oxidation: Use of reagents like potassium permanganate or chromium trioxide.

  • Reduction: Sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

  • Substitution: Halogenation, nitration, and sulfonation with reagents like bromine, nitric acid, and sulfuric acid, respectively.

Major Products

  • Oxidation: Leads to carboxylic acids or quinones.

  • Reduction: Yields alcohol derivatives.

  • Substitution: Yields halogenated, nitrated, or sulfonated derivatives, depending on the reagent used.

Scientific Research Applications

Chemistry

  • Catalyst Design: It can act as a ligand in transition metal complexes for catalysis.

  • Material Science:

Biology

  • Enzyme Inhibition: It can be used to study enzyme-substrate interactions and inhibition mechanisms.

  • Biological Assays: Useful in bioassays to investigate cellular processes and pathways.

Medicine

  • Drug Development:

  • Pharmacokinetics: Studies on how it is metabolized in the body and its bioavailability.

Industry

  • Chemical Manufacturing: Used as an intermediate in the production of more complex molecules.

  • Agricultural Chemicals: Potential use in the synthesis of new pesticides or herbicides.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, altering their activity.

  • Receptor Binding: It can interact with specific receptors, modulating their signaling pathways.

  • Pathways Involved: Typically, pathways involving signal transduction, cellular metabolism, and gene expression may be influenced.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dichlorophenyl)(3-{1-[(2-fluorophenyl)oxy]ethyl}-1H-pyrazol-1-yl)methanone: Similar structure but with different halogen substitutions.

  • (3-{1-[(2-Fluorobiphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2,6-dibromophenyl)methanone: Bromine atoms instead of fluorine, affecting its reactivity.

Uniqueness

  • Fluorination: The presence of fluorine atoms can significantly alter the compound's electronic properties and reactivity, making it unique compared to similar compounds with different halogen substitutions.

  • Structural Complexity: The combination of multiple functional groups and aromatic systems provides a versatile platform for various chemical reactions and applications.

So, this should give you a thorough understanding of (2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone. Quite a mouthful, but also fascinating, right?

Properties

IUPAC Name

(2,6-difluorophenyl)-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O2/c1-15(31-17-10-11-18(21(27)14-17)16-6-3-2-4-7-16)22-12-13-29(28-22)24(30)23-19(25)8-5-9-20(23)26/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOFSLYCRXXGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)C2=C(C=CC=C2F)F)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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